5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a thiadiazole ring These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine typically involves the formation of the thiadiazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the thiadiazole ring can be synthesized through the reaction of a thioamide with hydrazine, followed by cyclization with a suitable reagent . The pyrimidine ring can be formed through a condensation reaction involving a β-dicarbonyl compound and an amidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pentylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrimidine Derivatives: Compounds with a pyrimidine ring are widely studied for their roles in nucleic acids and as therapeutic agents.
Uniqueness
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine is unique due to the presence of both the thiadiazole and pyrimidine rings, along with the pentylsulfanyl group. This combination of structural features imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
647860-08-0 |
---|---|
Molekularformel |
C11H14N4S2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
3-pentylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C11H14N4S2/c1-2-3-4-5-16-11-10(14-17-15-11)9-6-12-8-13-7-9/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
YSUFPFLKUSQZOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC1=NSN=C1C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.